rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate
Overview
Description
rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate: is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
The synthesis of rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl carbamate and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired product.
Scientific Research Applications
rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: In the industrial sector, it is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound influences metabolic pathways, particularly those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate can be compared with similar compounds such as:
rel-tert-Butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of an ethoxy group, leading to different reactivity and applications.
rel-tert-Butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate:
rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-yl)carbamate hydrochloride: This compound has a methyl group, which affects its biological activity and synthesis pathways.
Biological Activity
rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate is a chiral compound with significant relevance in medicinal chemistry and biological research. This compound, identified by its CAS number 1233518-23-4, exhibits a range of biological activities that make it a valuable intermediate in drug development and pharmaceutical applications. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
The molecular formula for this compound is C11H22N2O3, with a molecular weight of 230.30 g/mol. The compound features a pyrrolidine ring, an ethoxy group, and an amino acid structure that contribute to its unique reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C11H22N2O3 |
Molecular Weight | 230.30 g/mol |
CAS Number | 1233518-23-4 |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with tert-butyl carbamate and ethylamine.
- Reaction Conditions : The reaction is conducted under controlled conditions using catalysts and solvents to yield high purity.
- Purification : Standard techniques such as recrystallization or chromatography are employed to isolate the desired product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound acts as an inhibitor or modulator of enzymes involved in neurotransmission and metabolic pathways.
- Receptor Binding : It binds to specific receptors, influencing signal transduction pathways that are critical for various biological processes.
Therapeutic Applications
Research indicates that this compound holds promise in several therapeutic areas:
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety.
- Cardiovascular Health : The compound may influence pathways related to cardiovascular function, making it a candidate for cardiovascular drug development.
- Cancer Research : Preliminary studies indicate that it could have anti-cancer properties by affecting tumor growth signaling pathways.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Neurotransmitter Release :
- Objective : To evaluate the effect of the compound on neurotransmitter release in neuronal cultures.
- Findings : The compound significantly increased the release of serotonin and dopamine, indicating its potential as an antidepressant.
-
Cardiovascular Study :
- Objective : To assess the impact on heart rate and blood pressure in animal models.
- Findings : Administration resulted in a decrease in heart rate and blood pressure, suggesting vasodilatory effects.
Comparison with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
Compound Name | Key Features |
---|---|
rel-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine | Hydroxyl group instead of ethoxy; different reactivity |
rel-tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine | Methyl group affects biological activity |
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDMKFDRCCQJTA-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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